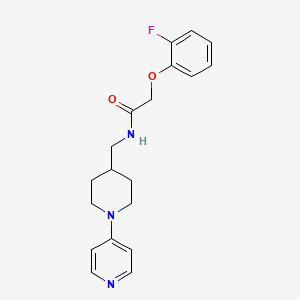
2-(2-fluorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metal Ion Detection and Cellular Imaging
A series of studies have explored the use of fluoroionophores and chemosensors derived from diamine-salicylaldehyde (DS) derivatives, including compounds structurally related to 2-(2-fluorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide. These compounds exhibit selective chelation and fluorescence enhancement in the presence of metal ions such as Zn2+ in both organic and semi-aqueous solutions. They have been applied in cellular metal staining and living cells imaging, highlighting their utility in biological and environmental samples for monitoring metal concentrations, with potential implications for biomedical research and environmental monitoring. The specificity towards metal ions and the ability to function in various media demonstrate their versatility as tools for chemical sensing and imaging applications (Hong et al., 2012), (Park et al., 2015).
Corrosion Inhibition
Research into piperidine derivatives, including structures similar to the compound , has revealed their potential in inhibiting the corrosion of metals. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption behaviors and corrosion inhibition properties on iron surfaces. These studies suggest that such compounds could serve as efficient corrosion inhibitors, contributing to the development of materials with improved longevity and resistance to corrosive environments. This application is significant for industries where metal durability is critical, such as in construction and manufacturing (Kaya et al., 2016).
Antiproliferative Activity
The synthesis and evaluation of pyridine linked thiazole derivatives, incorporating elements of the chemical structure of interest, have demonstrated promising antiproliferative activities against various cancer cell lines. These compounds have been tested for cytotoxicity against liver, laryngeal, prostate, and breast cancer cells, showing potential as anticancer agents. The specificity and efficacy of these compounds in inhibiting cancer cell proliferation underscore their potential in the development of new therapeutic agents for cancer treatment (Alqahtani & Bayazeed, 2020).
Fluorescent "Turn On" Chemo-Sensing
Compounds structurally related to this compound have been developed as fluorescent "turn on" chemosensors for Al3+ detection. These sensors exhibit significant fluorescence enhancement upon binding to Al3+, demonstrating high selectivity and sensitivity towards this metal ion. Such capabilities are particularly relevant for environmental monitoring, where the detection of aluminum ions in water sources is crucial for assessing water quality and safety. The development of these sensors contributes to the advancement of environmental science by providing tools for the accurate and efficient detection of specific pollutants (Rahman et al., 2017).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-17-3-1-2-4-18(17)25-14-19(24)22-13-15-7-11-23(12-8-15)16-5-9-21-10-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXRVJMERWBHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
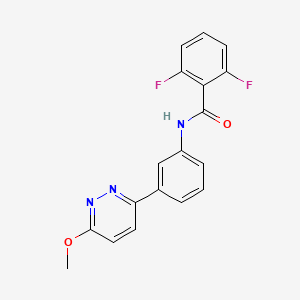
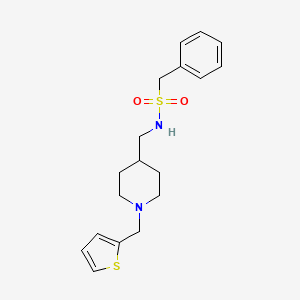


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)
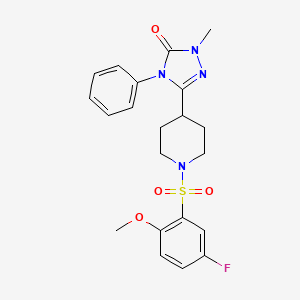
![3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2865225.png)
![N-[(3S,4R)-1-(2-Chloroacetyl)-4-phenylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2865226.png)

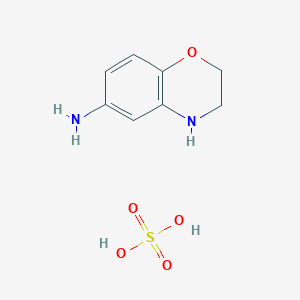
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)
![3-(2-pyridylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865234.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)
![dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2865237.png)
